molecular formula C26H28N4O3S B2517763 N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine CAS No. 477713-86-3

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine

Cat. No.: B2517763
CAS No.: 477713-86-3
M. Wt: 476.6
InChI Key: SDHGEVBTAULWHZ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine (CAS 477713-86-3) is a high-purity synthetic compound with the molecular formula C26H28N4O3S and a molecular weight of 476.60 g/mol. This chemically complex molecule features a pyrazole core linked to a pyridin-2-amine moiety through a phenoxyethyl chain, with a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) protecting group. The compound is specifically designed for investigational applications in neurodegenerative disease research, particularly for studying pathological processes associated with amyloid and amyloid-like proteins . Research indicates this chemical scaffold shows potential relevance for investigating therapeutic approaches to Alzheimer's disease, ocular amyloid-associated conditions, and other cognitive disorders . The presence of both pyrazole and pyridine heterocycles in its structure is significant, as heterocyclic motifs are present in over 85% of FDA-approved pharmaceutical compounds due to their enhanced binding capabilities with biological targets through multiple intermolecular interactions including hydrogen bonding, van der Waals forces, and pi-stacking interactions . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

N-methyl-N-[2-[4-[1-(2,4,6-trimethylphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-19-17-20(2)26(21(3)18-19)34(31,32)30-14-12-24(28-30)22-8-10-23(11-9-22)33-16-15-29(4)25-7-5-6-13-27-25/h5-14,17-18H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHGEVBTAULWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCN(C)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the sulfonyl group. The final steps involve the coupling of the pyrazole derivative with the pyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine ()

  • Key Differences : Replaces the 2,4,6-trimethylbenzenesulfonyl group with a 4-chlorophenylsulfonyl substituent.
  • Sterics: The smaller 4-chlorophenyl group reduces steric hindrance compared to the bulkier trimethylbenzenesulfonyl group, possibly improving binding pocket accessibility.
  • Molecular Weight : Higher molecular weight (trimethyl analog: ~527.5 g/mol vs. chloro analog: ~507.9 g/mol) due to additional methyl groups .

N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()

  • Key Differences : Features a trifluoromethyl-benzimidazole system and pyrimidine-pyridine scaffold instead of a pyrazole-sulfonyl core.
  • Impact: Bioisosterism: The trifluoromethyl group improves metabolic stability compared to sulfonyl groups. Solubility: The naphthalene and benzimidazole systems may reduce aqueous solubility relative to the phenoxyethyl-pyridine scaffold .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Synthesis : Copper(I)-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine.
  • Yield : 17.9% (low yield due to steric challenges in cyclopropane introduction).
  • Comparison : The target compound’s synthesis would likely require similar transition-metal catalysis but may face lower yields due to the steric bulk of the trimethylbenzenesulfonyl group .

Heterocyclic Core Modifications

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine ()

  • Key Differences : Replaces pyridin-2-amine with pyrimidin-2-amine and introduces a thiophene-methyl group.
  • Impact :
    • Electron Density : Thiophene’s electron-rich nature may alter π-π stacking interactions compared to pyridine.
    • Selectivity : Pyrimidine’s dual nitrogen atoms could enhance hydrogen bonding with targets like kinases .

Key Research Findings and Implications

Sulfonyl Group Optimization : The trimethylbenzenesulfonyl group in the target compound likely offers superior steric shielding and lipophilicity compared to smaller substituents (e.g., 4-chlorophenyl), which may prolong metabolic half-life .

Heterocyclic Flexibility : Pyrimidine-based analogs () demonstrate enhanced hydrogen-bonding capacity, suggesting that the target compound’s pyridine system could be modified for improved target engagement.

Biological Activity

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenoxy group, and a pyrazole moiety. The sulfonyl group contributes to its chemical reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 353.53 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising activity against various bacterial strains including MRSA, E. coli, and K. pneumoniae .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups are known to interact with enzymes involved in bacterial metabolism.
  • Receptor Modulation : Similar compounds have been shown to modulate receptors such as PPARγ, enhancing insulin sensitivity and exhibiting anti-diabetic effects .

In Vitro Studies

In vitro studies have demonstrated that the compound possesses significant inhibitory effects on nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties .

CompoundActivityIC50 (µM)Selectivity
This compoundAntimicrobialTBDTBD
Similar DerivativeCOX-2 Inhibition0.10–0.31High

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of compounds related to this compound against multidrug-resistant strains. The results indicated that certain derivatives exhibited over 85% growth inhibition against MRSA and other Gram-negative bacteria .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds. The study revealed that these compounds selectively inhibited COX-2 with a high selectivity index compared to traditional NSAIDs like indomethacin . This suggests potential for developing safer anti-inflammatory medications.

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